molecular formula C15H21NO2 B5815557 N-cyclohexyl-4-methoxy-N-methylbenzamide

N-cyclohexyl-4-methoxy-N-methylbenzamide

Cat. No.: B5815557
M. Wt: 247.33 g/mol
InChI Key: LVFFRIXLPZAGMH-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-methoxy-N-methylbenzamide is a benzamide derivative characterized by a methoxy-substituted benzene ring, an N-methyl group, and a bulky cyclohexyl substituent on the amide nitrogen. The methoxy group at the para position enhances electron density on the aromatic ring, while the N-cyclohexyl and N-methyl groups contribute to steric bulk and lipophilicity .

Properties

IUPAC Name

N-cyclohexyl-4-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-16(13-6-4-3-5-7-13)15(17)12-8-10-14(18-2)11-9-12/h8-11,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFFRIXLPZAGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-methoxy-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzoic acid, cyclohexylamine, and methylamine.

    Amide Formation: The carboxylic acid group of 4-methoxybenzoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of cyclohexylamine to form the intermediate N-cyclohexyl-4-methoxybenzamide.

    Methylation: The intermediate is then treated with methylamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclohexyl-4-methoxy-N-methylbenzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may result in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, amines

Major Products:

    Oxidation: Carboxylic acids, oxidized derivatives

    Reduction: Amines, alcohols

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

N-cyclohexyl-4-methoxy-N-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Substituent Effects on Physical and Electronic Properties

The table below summarizes key structural and physicochemical differences between N-cyclohexyl-4-methoxy-N-methylbenzamide and similar compounds:

Compound Name Molecular Formula Key Substituents Notable Properties Reference
This compound C₁₅H₂₁NO₂ N-cyclohexyl, 4-methoxy, N-methyl High lipophilicity due to cyclohexyl group; methoxy enhances electron donation.
4-Methoxy-N-methylbenzamide C₉H₁₁NO₂ N-methyl, 4-methoxy Dihedral angle: 10.6°; forms hydrogen-bonded chains in crystals.
U-47700 C₁₆H₂₂Cl₂N₂O 3,4-dichloro, N-(2-(dimethylamino)cyclohexyl) μ-opioid receptor affinity; higher molecular weight due to Cl substituents.
N-Cyclohexyl-4-methylbenzamide C₁₄H₁₉NO N-cyclohexyl, 4-methyl Less polar than methoxy analog; methyl reduces hydrogen-bonding capacity.
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide C₁₄H₁₁BrN₂O₃ 4-bromo, 4-methoxy, 2-nitro Electron-withdrawing nitro group; increased acidity at amide nitrogen.

Crystallographic and Structural Insights

  • 4-Methoxy-N-methylbenzamide (C₉H₁₁NO₂): The dihedral angle between the amide group and benzene ring is 10.6°, with intermolecular N–H⋯O hydrogen bonds forming chains along the b-axis. The absence of bulky substituents allows tight packing .
  • N-Cyclohexyl-4-methylbenzamide (C₁₄H₁₉NO): The cyclohexyl group introduces steric hindrance, likely reducing crystallographic symmetry compared to simpler analogs. No direct data is available, but similar N-cyclohexyl derivatives show reduced solubility in polar solvents .
  • U-47700: The 3,4-dichloro and dimethylamino-cyclohexyl groups create a rigid, planar structure optimized for μ-opioid receptor binding. Chlorine atoms increase molecular polarity and binding affinity compared to methoxy analogs .

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